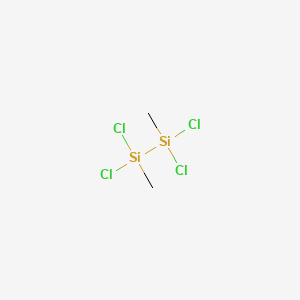

1,1,2,2-Tetrachloro-1,2-dimethyldisilane

Description

Significance within Organosilicon Chemistry Research

The primary significance of 1,1,2,2-Tetrachloro-1,2-dimethyldisilane in organosilicon chemistry lies in its role as a precursor to a wide array of more complex silicon-containing molecules. The reactivity of the silicon-chlorine (Si-Cl) bonds allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This has been instrumental in the synthesis of novel organosilicon compounds with tailored properties.

A key area of research is the synthesis of polysilanes, which are polymers with a backbone consisting entirely of silicon atoms. These materials exhibit unique electronic and photophysical properties due to σ-conjugation along the Si-Si chain. patsnap.com The Wurtz-type coupling of dichlorosilanes, including derivatives of this compound, remains a fundamental method for producing high molecular weight polysilanes. patsnap.com

Furthermore, this compound is used to create functionalized disilanes. For instance, it can be reacted to form amino-substituted organosilanes, which are then used to synthesize more complex structures. researchgate.net The ability to create both symmetrical and unsymmetrical disilanes through reactions involving this precursor opens up a vast landscape for synthetic exploration.

Role as a Key Precursor in Advanced Materials Science Investigations

In the realm of materials science, this compound is a crucial starting material for creating advanced materials with specific functionalities. Its applications are diverse, ranging from coatings and adhesives to components in the semiconductor industry. chemimpex.com

The compound is utilized in surface modification to enhance properties such as hydrophobicity (water repellency) and adhesion. chemimpex.com This is particularly valuable in the electronics and automotive industries. chemimpex.com By serving as a precursor in the formulation of high-performance coatings and adhesives, it contributes to materials with excellent chemical resistance and thermal stability. chemimpex.com

In the semiconductor industry, this compound is used for the low-temperature deposition of silicon nitride films, which act as protective layers on microelectronic devices. It also serves as a precursor for other silicon-based materials essential for manufacturing electronic components. chemimpex.com

| Application Area | Function of this compound | Resulting Material Properties |

|---|---|---|

| Coatings and Adhesives | Precursor in formulation | Chemical resistance, Thermal stability chemimpex.com |

| Surface Modification | Enhances surface properties | Hydrophobicity, Improved adhesion chemimpex.com |

| Semiconductors | Precursor for silicon-based materials | Protective layers, Electronic components chemimpex.com |

| Polymer Chemistry | Precursor to polysilanes | Unique electronic and optical properties |

Current Research Frontiers and Prospective Developments

The future of this compound research is pointing towards several exciting frontiers. One area of significant interest is the development of stimuli-responsive materials. Polysilanes derived from this compound can exhibit thermochromism, changing color in response to temperature variations. researchgate.net This property opens up possibilities for creating smart materials for sensors and displays.

In nanotechnology, this versatile compound is being explored for the functionalization of nanoparticles, which could lead to advancements in various fields. The early 2020s have seen a growing interest in harnessing the unique properties of polysilanes for advanced applications in this domain. patsnap.com

Moreover, research is ongoing to find more environmentally friendly and efficient synthetic routes for producing and utilizing organosilicon compounds. This includes the development of new catalytic systems and reaction pathways that minimize waste and energy consumption. mdpi.com The exploration of polysilanes as a potential hydrogen storage source is another promising avenue of research. researchgate.net As the demand for high-performance materials continues to grow, the importance of foundational precursors like this compound in driving innovation is set to increase.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-[dichloro(methyl)silyl]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl4Si2/c1-7(3,4)8(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBAMRDUGCDKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]([Si](C)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027573 | |

| Record name | Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4518-98-3 | |

| Record name | 1,1,2,2-Tetrachloro-1,2-dimethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4518-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrachloro-1,2-dimethyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004518983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloro-1,2-dimethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRACHLORO-1,2-DIMETHYLDISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6CET4V45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,2,2 Tetrachloro 1,2 Dimethyldisilane

Established Synthetic Pathways

Established methods for synthesizing 1,1,2,2-Tetrachloro-1,2-dimethyldisilane often leverage photochemical techniques to induce the desired coupling reactions.

Photochemical Preparation Techniques

A notable method for the preparation of this compound involves the use of photochemical reactions. Research has demonstrated the viability of this approach, providing a specific pathway for the formation of the Si-Si bond. acs.org One documented photochemical synthesis involves the mercury-sensitized photolysis of methyldichlorosilane (B44661) (CH₃SiHCl₂). In this process, the irradiation of the reactant in the presence of mercury vapor leads to the formation of the target disilane (B73854).

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and controlled methods for creating silicon-silicon bonds, including salt metathesis and lithium-halogen exchange reactions.

Salt Metathesis Reactions in Disilane Synthesis

Salt metathesis, also known as salt elimination, is a common and versatile strategy for forming Si-Si bonds. nih.gov This approach generally involves the reaction of a halosilane with an organosilyl-alkali metal salt. nih.govthieme.com In the context of synthesizing this compound, this would theoretically involve the coupling of two appropriate methylchlorosilyl precursors.

Table 1: Conceptual Salt Metathesis for this compound This table presents a generalized representation of the salt metathesis reaction pathway.

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| Methyldichlorosilyllithium | Trichloromethylsilane | This compound | Lithium chloride |

| or | or | ||

| Chlorodimethylsilyllithium | Tetrachlorosilane | This compound | Lithium chloride |

Lithium-Halogen Exchange Mediated Synthesis

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry used to prepare organolithium compounds from organic halides. wikipedia.orgnumberanalytics.com The reaction is fast and efficient, typically proceeding by reacting an organohalide with an organolithium reagent like n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu The rate of exchange is generally fastest for iodides, followed by bromides and then chlorides. wikipedia.orgprinceton.edu

This methodology can be adapted for the synthesis of organosilicon compounds. To synthesize this compound, one could envision a process where a suitable chlorosilane undergoes a lithium-halogen exchange to form a reactive silyllithium intermediate. This intermediate would then act as a nucleophile, attacking another chlorosilane molecule to form the desired Si-Si bond. A key aspect of this reaction is the formation of an "ate-complex" intermediate, which has been supported by kinetic studies and, in some cases, isolated and characterized by X-ray crystallography. harvard.edu The process is kinetically controlled, with the stability of the carbanion intermediates playing a crucial role. wikipedia.org

Industrial Chemical Processes and Byproduct Utilization Research

The compound this compound is not only a synthetic target but also a starting material in other chemical processes, particularly those involving the cleavage of its silicon-silicon bond.

Catalytic Si-Si Bond Cleavage for Chloromethylsilane Production

Research has been conducted on the catalytic cracking of this compound to produce other valuable organosilicon compounds. researchgate.net A specific application is the synthesis of methylphenyldichlorosilane through the reaction of the disilane with a halobenzene, such as chlorobenzene (B131634) or bromobenzene (B47551). researchgate.net

Studies have shown that palladium complexes are effective catalysts for this transformation. Specifically, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has demonstrated the highest catalytic activity among the catalysts tested. researchgate.net The reaction involves the insertion of a chloromethylsilylene, generated from the disilane, into the carbon-halogen bond of the halobenzene. researchgate.net In a reaction with bromobenzene using toluene (B28343) as a solvent and a small amount of the palladium catalyst, a 100% conversion of the disilane was achieved with a 97.1% selectivity for methylphenyldichlorosilane. researchgate.net This process represents a significant pathway for converting a disilane byproduct into a functionalized monosilane.

Table 2: Catalytic Cracking of this compound Data from a study on the synthesis of Methylphenyldichlorosilane. researchgate.net

| Reactant | Co-reactant | Catalyst | Solvent | Conversion of Disilane | Selectivity to Product |

|---|---|---|---|---|---|

| This compound | Bromobenzene | Pd(PPh₃)₄ | Toluene | 100% | 97.1% |

Catalysis by Alkylureas in Disilane Transformations

Alkylureas, such as 1,1,3,3-tetramethylurea, represent a class of potent Lewis base catalysts capable of promoting the redistribution of substituents on organosilicon compounds. sci-hub.se While specific literature detailing the use of alkylureas for the direct synthesis of this compound is sparse, the catalytic mechanism is well-established based on the principles of Lewis base catalysis in organosilane chemistry. nih.govsci-hub.se

The catalytic cycle is initiated by the nucleophilic attack of the carbonyl oxygen of the alkylurea on one of the silicon atoms of a chloromethyldisilane substrate. This coordination increases the electron density at the silicon center, forming a transient, hypervalent siliconate intermediate. This activation weakens the existing silicon-substituent bonds (Si-C and Si-Cl), facilitating the cleavage and subsequent exchange of methyl and chloro groups between different disilane molecules.

For instance, starting with a more readily available disilane like 1,1,2,2-tetramethyl-1,2-dichlorodisilane (Me₂ClSi-SiClMe₂), an alkylurea catalyst can facilitate its disproportionation to an equilibrium mixture containing the desired this compound, alongside other products like hexamethyldisilane (B74624) (Me₃Si-SiMe₃). The process is driven by thermodynamics, and the final product distribution can be influenced by reaction conditions and catalyst concentration.

Table 1: Illustrative Model for Alkylurea-Catalyzed Redistribution of Chloromethyldisilanes

| Starting Material | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Potential Products |

| Me₂ClSi-SiClMe₂ | 1,1,3,3-Tetramethylurea | 1 - 5 | 80 - 120 | Me₃Si-SiMe₃, Cl₂MeSi-SiMeCl₂ , MeCl₂Si-SiClMe₂ |

| MeCl₂Si-SiCl₂Me | 1,1,3,3-Tetramethylurea | 1 - 5 | 80 - 120 | Me₂ClSi-SiClMe₂, Cl₃Si-SiMeCl₂ |

This table is a representative model based on established principles of Lewis base-catalyzed redistribution reactions. Actual yields and product ratios would require empirical validation.

Catalysis by Hexamethylphosphoric Triamide (HMPT) in Disilane Transformations

Hexamethylphosphoric Triamide (HMPT) is a highly polar, aprotic solvent that is also a powerful Lewis base. Its phosphoryl oxygen (P=O) is an effective nucleophile for activating silicon centers. HMPT is known to be effective in promoting reactions involving the cleavage of Si-Si bonds, which is a key step in redistribution pathways.

The mechanism for HMPT catalysis in disilane transformations is analogous to that of alkylureas. The HMPT molecule coordinates to a silicon atom of the chlorodisilane starting material. This interaction polarizes the Si-substituent bonds, making them more susceptible to cleavage and rearrangement. The high polarity of HMPT can also help to stabilize the charged intermediates that are formed during the disproportionation process, thereby accelerating the reaction rate towards thermodynamic equilibrium.

The use of a strong Lewis base like HMPT can significantly reduce the temperature and time required for the redistribution reaction compared to uncatalyzed thermal processes. This makes it a valuable tool for the synthesis of specific target molecules like this compound from various chloromethylated disilane precursors.

Table 2: Comparative Efficacy of Lewis Base Catalysts in Disilane Disproportionation

| Catalyst | Lewis Basicity | Relative Reaction Rate | Key Feature |

| None (Thermal) | N/A | Very Low | Requires high temperatures (>200 °C) |

| Alkylurea | Moderate | Moderate | Readily available and effective |

| HMPT | High | High | Highly polar, strongly activating |

| Triphenylphosphine Oxide | Moderate-High | High | Effective catalyst for related transformations researchgate.net |

This table provides a qualitative comparison based on general principles of Lewis basicity and catalytic activity in organosilane reactions.

Sustainable Chemical Engineering and Environmental Considerations in Industrial Disilane Synthesis

The industrial production of chlorosilanes, including precursors for this compound, is associated with significant environmental and safety challenges. prismaneconsulting.commetastatinsight.com Adherence to the principles of green chemistry is crucial for mitigating these impacts. novonesis.comacs.org

A primary concern in chlorosilane manufacturing is the high energy consumption required for the initial synthesis, which typically involves the reaction of silicon metal with chlorinating agents at elevated temperatures. prismaneconsulting.com Furthermore, chlorosilanes are reactive and hazardous compounds. They react readily with water to release corrosive hydrogen chloride (HCl) gas, posing risks to both personnel and equipment and causing air and water pollution if not properly contained. dakenchem.comutilvtorprom.com

Sustainable approaches in this field focus on several key areas:

Waste Valorization : The production process generates substantial amounts of HCl as a byproduct. xjysilicone.com A green chemistry approach involves capturing this HCl and either recycling it back into the process or purifying it for sale as a commodity chemical, thereby turning a waste stream into a valuable product.

Catalytic Efficiency : Employing highly active catalysts, such as the Lewis bases discussed, aligns with the green chemistry principle of using catalysts over stoichiometric reagents. acs.org Efficient catalysts allow reactions to proceed under milder conditions (lower temperature and pressure), which significantly reduces energy consumption and minimizes the formation of unwanted byproducts. novonesis.com

Atom Economy : Redistribution reactions, in principle, have a high atom economy, as all atoms from the starting materials can be incorporated into the desired products and co-products, which can themselves be valuable. acs.org The goal is to develop selective catalysts that maximize the yield of the target molecule, reducing the need for extensive separation and purification steps.

Process Safety and Hazard Reduction : Modern chemical engineering practices focus on designing closed-loop systems to prevent the release of volatile and corrosive chlorosilanes and HCl. metastatinsight.comdakenchem.com This includes robust containment protocols, emergency response plans, and investment in cleaner production technologies that minimize waste generation at the source. prismaneconsulting.commetastatinsight.com

By integrating these sustainable practices, the chemical industry can continue to produce valuable organosilicon compounds like this compound while minimizing its environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 1,1,2,2 Tetrachloro 1,2 Dimethyldisilane

Hydrolysis Reactions of Chlorodisilanes

The hydrolysis of chlorosilanes, including 1,1,2,2-tetrachloro-1,2-dimethyldisilane, is a foundational reaction in silicon chemistry. It involves the cleavage of the silicon-chlorine (Si-Cl) bond by water. This process is highly significant as it serves as a primary route to the synthesis of silanols and, subsequently, siloxanes. rsc.orgnih.gov

Kinetics of Rapid Hydrolysis in Aqueous Environments

Table 1: Factors Influencing Chlorosilane Hydrolysis Rate

| Factor | Effect on Rate | Description |

| pH | Catalytic | Both acidic and alkaline conditions accelerate the hydrolysis rate compared to neutral conditions. researchgate.nettcichemicals.com |

| Temperature | Increases Rate | Higher temperatures provide more energy to overcome the activation barrier, thus increasing the reaction speed. researchgate.net |

| Concentration | Increases Rate | Higher concentrations of the chlorosilane and water generally lead to a faster reaction. researchgate.net |

| Water Molecules | Catalytic | Additional water molecules can act as a catalyst by forming hydrogen-bonded bridges, lowering the activation energy of the transition state. d-nb.infochadsprep.com |

| Substituents | Varies | The electronic and steric effects of the groups attached to the silicon atom influence its susceptibility to nucleophilic attack. |

Impact of pH and Temperature on Hydrolysis Reaction Rates

The rate of hydrolysis for silanes is profoundly affected by both pH and temperature. The reaction is slowest at a neutral pH of 7. researchgate.net In acidic or alkaline environments, the rate of hydrolysis is significantly accelerated. researchgate.nettcichemicals.com

Acid Catalysis: Under acidic conditions (e.g., pH 2-4), the reaction is catalyzed by the protonation of the chlorine atom, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. rsc.orgmdpi.comyoutube.com

Base Catalysis: Under alkaline conditions, the reaction is accelerated by the presence of hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water and attack the silicon atom directly. tcichemicals.comrsc.org

Temperature has a direct and positive correlation with the hydrolysis reaction rate. researchgate.net An increase in temperature enhances the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which allows the activation energy barrier to be overcome more readily. nih.gov For example, studies on dimethyldichlorosilane have utilized reaction temperatures between 25°C and 65°C. nih.gov

Formation of Silanol (B1196071) Hydrolysis Products and Subsequent Condensation to Siloxanes

The hydrolysis of the Si-Cl bonds in this compound is the initial step in a two-stage process. First, the four chlorine atoms are replaced by hydroxyl (-OH) groups, yielding a highly unstable silanol intermediate, 1,2-dimethyl-1,1,2,2-disilanetetrol.

Reaction 1: Hydrolysis (CH₃)Cl₂Si-SiCl₂(CH₃) + 4 H₂O → (CH₃)(OH)₂Si-Si(OH)₂(CH₃) + 4 HCl

These silanol products are highly reactive and readily undergo intermolecular condensation reactions. nih.govd-nb.info In this second stage, a molecule of water is eliminated from two silanol groups, resulting in the formation of a stable silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane linkage. This condensation process continues, leading to the formation of oligomeric or polymeric siloxanes. rsc.orgnih.govnih.gov

Reaction 2: Condensation 2 (CH₃)(OH)₂Si-Si(OH)₂(CH₃) → Complex Siloxane Structures + n H₂O

This hydrolysis-condensation sequence is a fundamental method for producing silicone materials from chlorosilane precursors. nih.gov

Elucidation of Si-Cl Bond Hydrolysis Mechanisms

The hydrolysis of the Si-Cl bond proceeds via a nucleophilic substitution mechanism where a water molecule attacks the electrophilic silicon atom. rsc.orgnih.gov Computational studies on model chlorosilanes have provided a detailed picture of the transition state. d-nb.info The mechanism is not a simple Sₙ2 reaction; instead, it is facilitated by the participation of additional water molecules. nih.gov

Theoretical investigations show that water clusters can form a bridge, allowing for a proton relay from the attacking water molecule to the leaving chloride ion. d-nb.info This cooperative action significantly lowers the activation energy barrier compared to a reaction with a single water molecule. d-nb.infonih.gov The transition state involves a hypercoordinate silicon atom, which can be pentacoordinate (sp³d hybridized) or even hexacoordinate. d-nb.infonih.gov Depending on the reaction pathway and the number of participating water molecules, the hydrolysis can proceed with either inversion or retention of the stereochemical configuration at the silicon center. d-nb.infochadsprep.com

The hydrolysis of this compound produces four equivalents of hydrogen chloride (HCl) for every mole of the disilane (B73854) that reacts. nih.govnih.gov In an aqueous solution, the HCl dissociates into hydrogen ions (H⁺) and chloride ions (Cl⁻). The resulting increase in chloride ion concentration provides a direct measure of the extent of the hydrolysis reaction.

This change in concentration can be monitored in real-time using a Chloride Ion-Selective Electrode (ISE) . libretexts.orgyoutube.com An ISE is a potentiometric sensor that develops a voltage that varies with the concentration of a specific ion in a solution. By calibrating the electrode with standard solutions of known chloride concentrations, a direct correlation between the measured voltage and the molar concentration of chloride can be established. This allows for the precise tracking of the reaction kinetics. Alternative methods for monitoring silane (B1218182) hydrolysis include spectroscopic techniques such as NMR (¹H, ¹³C, ²⁹Si) and FT-IR, which can track the disappearance of reactants and the appearance of intermediates and products.

Table 2: Specifications of a Typical Chloride Ion-Selective Electrode

| Parameter | Typical Value/Range |

| Concentration Range | 1.8 to 35,500 mg/L (5x10⁻⁵ to 1 mol/L) youtube.com |

| pH Range | 2 - 12 |

| Temperature Range | 0 - 80°C |

| Principal Interferences | CN⁻, Br⁻, I⁻, S²⁻ |

Si-Si Bond Reactivity and Derivatization Chemistry

Beyond the reactivity of its Si-Cl bonds, this compound is defined by its silicon-silicon bond. This bond can also participate in chemical transformations, allowing for the synthesis of more complex organosilicon structures. rsc.org

The chlorine atoms are typically the most reactive sites on the molecule. Derivatization often begins with the substitution of these chlorine atoms. A primary method for achieving this is through reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). chadsprep.comnih.gov These reagents act as sources of carbanions, which are powerful nucleophiles that can displace the chloride ions to form new silicon-carbon bonds. This approach allows for the introduction of a wide variety of organic groups onto the disilane core.

Reaction 3: Derivatization with Organometallic Reagents (CH₃)Cl₂Si-SiCl₂(CH₃) + 4 R-MgX → (CH₃)R₂Si-SiR₂(CH₃) + 4 MgXCl

Once the chlorine atoms are replaced, or under specific reaction conditions, the Si-Si bond itself can be cleaved. Cleavage of Si-Si bonds can be induced thermally or photochemically. tcichemicals.com Another potential pathway for derivatization involves insertion reactions, where a reactive species inserts itself into the Si-Si bond. While specific examples for this compound are not prevalent, research on related silicon compounds shows that silylenes can insert into M-Cl bonds, and vinylidenes can insert into Si-H bonds, highlighting the diverse reactivity patterns available to silicon compounds. nih.govnih.govresearchgate.netd-nb.info The cleavage of the Si-Si bond opens up synthetic routes to functionalized monosilanes or the construction of longer polysilane chains, which are of interest for their unique electronic and photophysical properties. rsc.org

Activation of Si-Si Bonds through Hypercoordination Phenomena

The silicon atoms in this compound, bearing three electronegative chlorine atoms each, are potent Lewis acidic centers. This acidity facilitates interaction with Lewis bases (nucleophiles), leading to the formation of transient hypercoordinate silicon intermediates. illinois.edunih.gov In these species, the coordination number of silicon expands from four to five (trigonal-bipyramidal) or even six (octahedral). illinois.eduresearchgate.net This change in coordination geometry and electronic structure is pivotal in activating the bonds connected to the silicon atom, including the Si-Si bond. nih.gov The formation of these hypercoordinate intermediates lowers the energy barriers for bond cleavage by altering the bond polarization and facilitating nucleophilic attack. researchgate.netnih.gov

The Si-Si bond in this compound can undergo cleavage under nucleophilic conditions. researchgate.net The mechanism is believed to proceed through the formation of a pentacoordinate silicon intermediate. When a Lewis base (e.g., HMPA, amines, or even solvents like THF) coordinates to one of the silicon atoms, the electron density at that center increases. illinois.eduqucosa.de This coordination elongates and weakens the adjacent bonds.

The cleavage of the Si-Si bond can be initiated by a nucleophile (Nu⁻) attacking one of the silicon atoms. This forms a pentacoordinate intermediate, which can then fragment, breaking the Si-Si bond and resulting in two monosilane species. The reaction can be conceptually represented as:

Cl₂MeSi-SiMeCl₂ + Nu⁻ → [Cl₂MeSi(Nu)-SiMeCl₂]⁻ → Cl₂MeSi-Nu + [SiMeCl₂]⁻

The resulting silyl (B83357) anion, [SiMeCl₂]⁻, is a reactive intermediate that can participate in further reactions. Theoretical studies on related systems show that the cleavage of Si-Si bonds can be facilitated by catalysts such as HCl in the presence of an ether, proceeding through hypercoordinate transition states. researchgate.net While direct experimental data on the cleavage of this compound by this specific mechanism is limited, the principles of hypercoordinate silicon chemistry strongly support this pathway. nih.gov In some related pentacoordinate disilane structures, it has been observed that Si-C bonds may be activated (lengthened) more significantly than the Si-Si bond, suggesting that the specific ligand environment of the hypercoordinate intermediate is crucial in directing the reaction pathway. qucosa.de

The primary route for forming Si-C bonds from this compound involves nucleophilic substitution at the silicon centers, where the chlorine atoms act as leaving groups. researchgate.net Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are commonly used for this purpose. rsc.org

The reaction proceeds via stepwise substitution of the chlorine atoms. Due to the presence of four reactive Si-Cl bonds, controlling the stoichiometry of the organometallic reagent is crucial to achieve selective substitution. The reactivity of the Si-Cl bonds generally decreases with progressive alkylation or arylation due to increased steric hindrance. mdpi.com

A typical reaction with a Grignard reagent can be outlined as follows:

Cl₂MeSi-SiMeCl₂ + n R-MgX → RₙCl₂₋ₙMeSi-SiMeCl₂₋ₘRₘ + n MgXCl (where n+m is the total degree of substitution)

Achieving a specific, partially substituted product requires careful control of reaction conditions, such as temperature and the rate of addition. rsc.org For instance, the synthesis of a disubstituted product could potentially yield a mixture of 1,2- and 1,1-isomers, although the symmetrical nature of the starting material simplifies the initial substitution steps. The use of less reactive organometallic reagents, like organoaluminum or organozinc compounds, or the use of catalysts, can sometimes offer better selectivity for partial substitution compared to the highly reactive organolithium reagents. qucosa.de

| Reagent Type | General Reactivity | Potential Products with Cl₂MeSi-SiMeCl₂ |

| Grignard (RMgX) | Highly reactive; can lead to multiple substitutions. rsc.org | Mixture of partially and fully alkylated/arylated disilanes. |

| Organolithium (RLi) | Very high reactivity; often difficult to control selectivity. qucosa.de | Primarily fully substituted products, potential for Si-Si cleavage. |

| Organoaluminum (R₃Al) | Milder; can offer higher selectivity for partial substitution. nih.gov | Selectively substituted chlorodisilanes. |

Cyclocondensation Reactions with Siloxanediols

This compound serves as a difunctional building block for the synthesis of cyclic siloxanes that incorporate a Si-Si bond within the ring structure. The reaction with difunctional nucleophiles, such as diorganosilanediols (R₂Si(OH)₂), leads to cyclocondensation products. nih.gov This reaction typically proceeds with the elimination of hydrogen chloride (HCl) and is often carried out in the presence of a base to neutralize the acid formed. rsc.org

The condensation of this compound with a silanediol (B1258837), such as 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane (HO(SiMe₂)O(SiMe₂)OH), can lead to the formation of a simple monocyclic siloxane containing a Si-Si bond.

Example Reaction for Monocycle Formation: Cl₂MeSi-SiMeCl₂ + HO(SiMe₂)O(SiMe₂)OH → [-(SiMeCl)-O-(SiMe₂)-O-(SiMe₂)-O-(SiMeCl)-] + 2 HCl

Further hydrolysis and condensation of the remaining Si-Cl bonds can lead to more complex structures. The formation of bicyclic or tricyclic systems can be achieved by using polyfunctional silanols or by controlling the stoichiometry and reaction conditions to promote intermolecular condensation. For example, reacting the disilane with a cyclosiloxane bearing multiple silanol groups could lead to spirocyclic or bridged bicyclic structures. While specific examples starting from this compound are not extensively documented, the principles of siloxane chemistry suggest these structures are synthetically accessible. nih.gov

The concept of regioselectivity in this context refers to the pattern of substitution on the disilane unit within the final cyclic product. The starting material, this compound, is a symmetric 1,2-disubstituted disilane. When reacting with a symmetric difunctional nucleophile like a simple silanediol, the initial attack can occur at either silicon atom without preference.

However, positional isomerism can arise if an unsymmetrical silanediol is used or during the formation of larger, more complex cyclic systems. The terms "1,2-substituted" versus "1,1-substituted" products relate to the arrangement of substituents on the original disilane framework. In the context of cyclization, a "1,2-substituted" product would maintain the connectivity where each silicon of the original Si-Si unit is incorporated into the ring via one Si-O bond. A "1,1-substituted" product would imply a rearrangement or a different starting material, as it would require both linkages from the cyclizing agent to be attached to the same silicon atom, which is not a direct outcome of a simple condensation with this disilane.

The selectivity of nucleophilic attack (e.g., 1,2- vs. 1,4-addition in conjugated systems) is governed by factors like the "hardness" or "softness" of the nucleophile and the electrophilic centers. youtube.commasterorganicchemistry.comlibretexts.org Strong, "hard" nucleophiles tend to attack the most electropositive center (kinetic control), whereas softer nucleophiles may favor a different pathway leading to a more thermodynamically stable product. libretexts.orgyoutube.com In the case of this compound, both silicon atoms are electronically equivalent, so initial attack shows no regioselectivity. Isomerism in the final product would therefore depend on the structure of the condensing partner and the reaction pathway.

Disproportionation Reactions and Oligosilane Synthesis

Chlorinated disilanes, including this compound, are known to undergo disproportionation or redistribution reactions, particularly in the presence of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) or certain ionic liquids. researchgate.net These reactions involve the cleavage and reformation of Si-Si, Si-C, and Si-Cl bonds, leading to a complex equilibrium mixture of various monosilanes, disilanes, and higher oligosilanes. mdpi.com

This process is a key aspect of the industrial chemistry of methylchlorosilanes, where redistribution is used to convert less desirable products into more valuable ones, such as dimethyldichlorosilane. researchgate.net The reaction of this compound in the presence of a catalyst can lead to the formation of methyltrichlorosilane, dimethyldichlorosilane, and a range of permethylated and perchlorinated oligosilanes.

Illustrative Disproportionation Equilibrium: 2 Cl₂MeSi-SiMeCl₂ ⇌ ClMe₂Si-SiCl₃ + Cl₃Si-SiMeCl₂ ... etc. Cl₂MeSi-SiMeCl₂ ⇌ MeSiCl₃ + other oligosilanes

The reaction can be driven towards the synthesis of longer oligosilane chains under specific conditions, although isolating discrete oligomers from the resulting mixture can be challenging. The mechanism involves the catalytic cleavage of Si-Cl and Si-Si bonds, likely through hypercoordinate intermediates, allowing for the scrambling of substituents and the formation of thermodynamically favored products. rsc.org This methodology provides a potential, albeit complex, route to higher chloromethylated oligosilanes from disilane precursors.

Formation of Branched Oligosilane Architectures

The synthesis of branched oligosilane architectures from this compound represents a key method for producing highly complex silicon-based molecules. The presence of four reactive chlorine atoms on the disilane backbone provides multiple sites for reaction, enabling the construction of branched structures. A primary method for achieving this is through reductive coupling reactions, such as the Wurtz-type coupling.

In a typical Wurtz-type reaction, an alkali metal, such as sodium, is used to reductively couple chlorosilanes. When this compound is subjected to these conditions, the chlorine atoms can be sequentially or simultaneously replaced by new silicon-silicon bonds. By carefully controlling the stoichiometry of the reactants, it is possible to favor the formation of branched structures over simple linear chains. For instance, reacting the tetrachloro-disilane with a monochlorosilane in the presence of a reducing agent can lead to the formation of a branched trisilane. Further reactions at the remaining Si-Cl bonds can then generate more complex, dendritic oligosilanes.

The general mechanism involves the reduction of the Si-Cl bond by the alkali metal to form a silyl anion intermediate. This highly reactive species can then act as a nucleophile, attacking a Si-Cl bond on another molecule to form a new Si-Si bond. The reactivity of the alkyl halides in these couplings generally follows the trend I > Br > Cl. jkchemical.com While classic Wurtz reactions can sometimes result in low yields due to side reactions, modifications using finely dispersed sodium or other metals like copper or manganese can improve the efficiency. jkchemical.com

The synthesis of polysilanes using magnesium metal in the presence of a Lewis acid like FeCl₂ or ZnCl₂ has also been shown to be a practical method. scirp.org This approach allows for the preparation of various polysilane structures, including branched silicon chains, at room temperature. scirp.org The use of a stronger Lewis acid, such as FeCl₂, has been observed to result in a higher degree of branching in the resulting polysilane. scirp.org

Below is a table illustrating a hypothetical reaction scheme for the formation of a simple branched oligosilane from this compound.

Table 1: Hypothetical Reductive Coupling for Branched Oligosilane Synthesis

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Architecture |

|---|---|---|---|---|

| This compound | Trimethylchlorosilane | Sodium (Na) | 1,1,2,2-tetrakis(trimethylsilyl)-1,2-dimethyldisilane | Branched |

Catalytic Transformations Involving this compound

Polymerization of Disilane Monomers Using Amine Catalysts

The polymerization of disilane monomers, particularly those containing reactive chloro groups like this compound, can be influenced by various catalysts, including amines. While direct polymerization of chlorosilanes is often achieved through reductive coupling methods, amine catalysts can play a role in promoting condensation reactions, especially in the presence of moisture where hydrolysis can occur.

Amines can act as catalysts in the hydrolysis and condensation of silanes. The general mechanism involves the amine catalyzing the hydrolysis of the Si-Cl bond to a silanol (Si-OH) group. Subsequently, the amine can catalyze the condensation reaction between a silanol group and another Si-Cl group, or between two silanol groups, to form a siloxane (Si-O-Si) bridge and eliminate HCl or water, respectively. The basicity of the amine can influence the rate of these reactions.

In the context of this compound, the use of an amine catalyst in a controlled polymerization process could potentially lead to the formation of polysiloxanes with a disilane unit in the backbone. The tetrafunctionality of the starting monomer would likely lead to a cross-linked polymer network. The specific structure of the resulting polymer would be highly dependent on the reaction conditions, including the type and amount of amine catalyst, the presence of water, and the temperature.

The catalytic effect of different amines on silanization reactions has been studied, with findings indicating that the presence of amines increases the rate of the primary silanization reaction compared to systems without an amine. Both primary and secondary amines have been shown to catalyze these reactions, often through a nucleophilic attack on the silicon atom. mdpi.com

Catalyzed Synthesis of Functionalized Silane Compounds

The four chlorine atoms in this compound are reactive sites that can be substituted to introduce a wide variety of functional groups, and this process can be facilitated by catalysts. nih.gov Transition metal-catalyzed reactions are particularly powerful for forming new carbon-silicon and other element-silicon bonds with high selectivity.

For example, transition metal complexes can catalyze the coupling of the chlorodisilane with organometallic reagents (e.g., Grignard reagents or organolithium compounds) to introduce alkyl or aryl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are well-established methods for forming C-C bonds and could potentially be adapted for C-Si bond formation in this context. These reactions typically involve an oxidative addition of the Si-Cl bond to the metal center, followed by transmetalation and reductive elimination.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is another important catalytic reaction. While this compound does not possess a Si-H bond, it could first be partially reduced to introduce Si-H functionalities, which could then undergo catalyzed hydrosilylation reactions to attach the disilane unit to organic molecules containing double or triple bonds.

The following table provides a conceptual overview of potential catalyzed functionalization reactions.

Table 2: Potential Catalyzed Functionalization Reactions

| Functional Group to Introduce | Type of Catalyst | Potential Reaction Type |

|---|---|---|

| Alkyl/Aryl | Palladium or Nickel complex | Cross-coupling |

| Amino | Copper or Palladium complex | Amination |

| Alkoxy | Acid or Base | Substitution |

Electrochemical and Redox Behavior of Disilanes

Cyclic Voltammetry and Electrochemical Characterization

The electrochemical behavior of chlorosilanes, including disilanes like this compound, can be effectively studied using cyclic voltammetry (CV). CV provides insights into the reduction and oxidation potentials of the compound and the stability of the resulting species.

Studies on various mono-, di-, and trichloro alkyl and aryl substituted silanes have shown that they can be reduced in two one-electron steps. scirp.org The reduction potentials are influenced by factors such as the solvent, the nature of the substituents on the silicon atom, and the concentration of the electrolyte. scirp.org Generally, reduction is energetically more favorable in more polar solvents, and higher electrolyte concentrations can also facilitate the reduction process. scirp.org

For this compound, one would expect to observe multiple reduction peaks in a cyclic voltammogram, corresponding to the sequential reduction of the four Si-Cl bonds. The first reduction would likely involve the formation of a radical anion, which could then lose a chloride ion. This would be followed by further reduction steps at progressively more negative potentials. The exact potentials would depend on the experimental conditions.

The table below presents typical reduction potential data for some related chlorosilanes, which can provide a reference for the expected behavior of this compound.

Table 3: Reduction Potentials for Various Chlorosilanes in THF

| Silane | [TBAP] (M) | [Silane] (mM) | Scan Rate (mV/s) | Epc1 (V vs SCE) | Epc2 (V vs SCE) |

|---|---|---|---|---|---|

| PhMeSiCl₂ | 0.1 | 10 | 100 | -2.6 | -2.9 |

| Me₂SiCl₂ | 0.1 | 10 | 100 | -2.8 | -3.1 |

Data is illustrative and based on general trends observed for chlorosilanes.

Analysis of Irreversible Oxidation and Reduction Processes

The electrochemical reduction of chlorosilanes is often an irreversible process. scirp.org The initial one-electron reduction forms a radical anion which is typically unstable and rapidly undergoes cleavage of the Si-Cl bond to form a silyl radical and a chloride ion. This chemical step following the electron transfer (an EC mechanism) is what renders the process irreversible, meaning that the corresponding re-oxidation peak is not observed on the reverse scan in cyclic voltammetry.

The silyl radical formed can then undergo a second one-electron reduction at a more negative potential to form a silyl anion. Both the silyl radical and the silyl anion are highly reactive intermediates that can participate in subsequent chemical reactions, such as dimerization to form Si-Si bonds or reaction with the solvent or electrolyte.

The oxidation of disilanes, on the other hand, typically occurs at positive potentials and involves the removal of an electron from the Si-Si sigma bond. This process can also be irreversible, leading to the cleavage of the Si-Si bond and the formation of reactive silicon-centered cations. The presence of electron-withdrawing chlorine atoms in this compound would be expected to make the oxidation of the Si-Si bond more difficult (occur at a more positive potential) compared to a peralkyldisilane.

The irreversible nature of these redox processes is a key feature of the chemistry of chlorodisilanes and is fundamental to their use in synthetic applications such as electropolymerization and reductive coupling reactions.

Si-Si Bond Homolysis Triggered by Reduction

The reduction of this compound can initiate the homolytic cleavage of the silicon-silicon (Si-Si) bond. This process is a key step in the formation of various silicon-containing compounds, including linear and cyclic polysilanes. The mechanism of this reaction is of significant interest as it provides a pathway to silicon-based polymers and reactive intermediates.

The cleavage of the Si-Si bond in this compound is often achieved through reductive processes, for instance, by using alkali metals in a Wurtz-type coupling reaction. While the direct one-electron reduction of the Si-Si bond is a possible pathway, the reduction of the silicon-chlorine (Si-Cl) bonds is generally more favorable. The initial reduction typically leads to the formation of silyl radical intermediates.

The proposed mechanism involves a single electron transfer (SET) from a reducing agent, such as an alkali metal, to one of the silicon atoms. This can lead to the cleavage of a Si-Cl bond to form a silyl radical. The presence of the adjacent silicon atom can influence the stability and subsequent reactions of this radical.

A critical aspect of the reactivity of this compound is that the Si-Si bond can undergo cleavage under certain reductive conditions, paving the way for the synthesis of different silane derivatives. Theoretical studies on related dimeric silicon compounds have shown a significant decrease in the Si-Si bond dissociation energy upon reduction. This supports the feasibility of Si-Si bond homolysis following an initial reduction step.

The reductive coupling of dichlorosilanes, a reaction closely related to the reduction of this compound, is known to proceed through mechanisms that can involve silyl radicals. These reactions can lead to the formation of polysilanes and cyclic oligosilanes.

The table below summarizes the expected products from the reduction of this compound, based on known reactivity patterns of related chlorosilanes.

Table 1: Expected Products from the Reduction of this compound

| Reducing Agent | Solvent | Expected Major Products |

|---|---|---|

| Alkali Metals (e.g., Na, K) | Toluene (B28343), THF | Polymethylsilanes, Cyclic oligosilanes |

Further mechanistic investigations, such as through Electron Spin Resonance (ESR) spectroscopy, would be invaluable in directly observing and characterizing the silyl radical intermediates formed during the reduction of this compound, thus providing conclusive evidence for the homolytic cleavage of the Si-Si bond.

Advanced Materials Research and Applications Utilizing 1,1,2,2 Tetrachloro 1,2 Dimethyldisilane

Precursor Chemistry for Silicone Material Synthesis

1,1,2,2-Tetrachloro-1,2-dimethyldisilane serves as a critical building block in the synthesis of specialized silicone materials. Its chemical structure, featuring a silicon-silicon bond and reactive chlorine atoms, allows it to be a key precursor for creating polysilanes and other silicon-based polymers. These polymers are valued for their unique electronic and optical properties.

The synthesis of poly(methylphenylsilylene) can be achieved through the Wurtz-type reductive coupling of dichloromethylphenylsilane (B109416) with sodium. In related research, the electrochemical reduction of 1,2-dichlorotetramethyldisilane (B129461) has been shown to produce polymethylsilylenes. While not a direct application of this compound, this process highlights the utility of similar chlorinated disilanes in creating silicon-based polymers. The reactivity of the silicon-chlorine bonds is central to these polymerization reactions, enabling the formation of long-chain polysilanes.

Surface Modification and Functionalization in Material Science

The reactivity of this compound makes it a valuable agent for the modification and functionalization of various surfaces. The chlorine atoms can readily react with hydroxyl groups present on the surfaces of many materials, such as glass and metal oxides, to form stable siloxane bonds. This process anchors the dimethyldisilane moiety to the surface, altering its chemical and physical properties.

Applications in High-Performance Coatings, Sealants, and Adhesives Research

In the realm of high-performance materials, this compound is explored for its potential to enhance the properties of coatings, sealants, and adhesives. Its incorporation into formulations can improve thermal stability, chemical resistance, and hydrophobic properties. For instance, the reaction of this compound with a surface can create a water-repellent layer, which is a desirable characteristic for protective coatings. The cross-linking capabilities of this tetrachloro-disilane could also contribute to the development of more robust and durable sealants and adhesives.

Modification of Nanoscale Silicon Substrates

The modification of nanoscale silicon substrates is a critical area of research in electronics and nanotechnology. The controlled functionalization of silicon surfaces with molecules like this compound can alter their electronic properties and facilitate the assembly of nanostructures. The reaction of the disilane (B73854) with the native oxide layer on a silicon wafer can create a well-defined organic monolayer, which can then serve as a template for further chemical transformations or the attachment of other molecules.

The directed self-assembly of block copolymers is a powerful technique for creating ordered nanostructures over large areas. The surface energy and chemical affinity of the substrate play a crucial role in guiding this assembly process. By functionalizing a silicon substrate with this compound, it is possible to tailor the surface properties to promote the desired orientation and morphology of the block copolymer domains. This approach is being investigated for applications in nanolithography and the fabrication of next-generation electronic devices.

Investigations into Water Adsorption Effects on Nonlinear Optical Properties of Functionalized Porous Silicon

Porous silicon is a material of significant interest for optical sensing applications due to its large surface area and tunable photoluminescence. The functionalization of porous silicon with organic molecules can enhance its sensitivity and selectivity. Research in this area includes investigating how the adsorption of water molecules onto porous silicon surfaces functionalized with compounds like this compound affects the material's nonlinear optical properties. Such studies are crucial for understanding the stability and performance of porous silicon-based sensors in different environmental conditions. The interaction of water with the functionalized surface can alter the local dielectric environment, which in turn influences the nonlinear optical response.

Role in Semiconductor Industry Research

The utility of this compound in the semiconductor industry is primarily as a precursor for the deposition of silicon-containing thin films. Its molecular structure, featuring a direct silicon-silicon bond and reactive silicon-chlorine bonds, makes it a candidate for various chemical vapor deposition (CVD) and related techniques.

Precursor for Advanced Silicon-Based Materials

In the fabrication of modern semiconductor devices, there is a continuous demand for new precursor molecules that can deliver high-purity silicon-based materials at lower temperatures and with greater control over film properties. Chlorinated silanes, in general, are used in the epitaxial growth of silicon and its alloys. While specific studies on the use of this compound for advanced materials like silicon-germanium (SiGe) are not readily found, its potential lies in its ability to provide a source of silicon with incorporated carbon, which could be relevant for the synthesis of silicon carbide (SiC) or carbon-doped silicon films.

Patents related to semiconductor manufacturing mention this compound as a possible precursor for forming silicon oxycarbide (SiOC) thin films. These materials are of interest as low-k dielectrics, which are crucial for reducing capacitance and power consumption in integrated circuits. The presence of both Si-C and Si-Cl bonds in the molecule allows for tailored deposition chemistry.

Table 1: Potential Applications of this compound as a Semiconductor Precursor

| Application Area | Potential Film Type | Deposition Technique | Key Feature of Precursor |

| Interlayer Dielectrics | Silicon Oxycarbide (SiOC) | Chemical Vapor Deposition (CVD) | Contains Si, C, and Cl for tailored film composition |

| Hardmasks | Silicon Carbide (SiC) | CVD | Source of both silicon and carbon |

It is important to note that the successful implementation of this precursor would depend on extensive research to optimize deposition parameters such as temperature, pressure, and co-reactants to achieve the desired film stoichiometry, purity, and electrical properties.

Surface Engineering and Device Fabrication in Semiconductors

Surface engineering is a critical aspect of semiconductor device fabrication, involving the modification of a material's surface to achieve desired properties such as passivation, enhanced adhesion, or altered hydrophobicity. While general organosilanes are used for these purposes, specific research detailing the application of this compound for surface passivation of semiconductors, particularly III-V materials like gallium arsenide (GaAs), is not available.

In the context of device fabrication, this compound could theoretically be used in atomic layer deposition (ALD) processes. ALD relies on self-limiting surface reactions to build up films one atomic layer at a time, offering exceptional conformity and thickness control. Patents suggest that chlorosilanes containing methyl groups, such as this compound, could be used in ALD or ALD-like processes to form silicon-based dielectric films. However, specific ALD process development and characterization using this precursor have not been reported in the available literature.

Development of Ceramic Precursors

Organosilicon polymers are widely used as precursors for the production of silicon-based ceramics, most notably silicon carbide (SiC). The polymer-to-ceramic conversion process offers advantages in forming complex shapes and ceramic fibers.

Synthesis of Polycarbosilane and Polysilane Precursors for Silicon Carbide Ceramics

Polycarbosilanes, which have a backbone of alternating silicon and carbon atoms, and polysilanes, with a silicon-silicon backbone, are the two primary classes of preceramic polymers for SiC. The synthesis of these polymers often starts from chlorosilanes.

Theoretically, this compound could be a monomer for the synthesis of polycarbosilanes or be used in the modification of existing polysilanes. The presence of the Si-Si bond could be leveraged in polymerization reactions. However, there is a lack of specific studies in the scientific literature that describe the synthesis of polycarbosilanes or polysilanes using this compound as the primary building block.

Pyrolysis Studies and Ceramic Yield Optimization

The conversion of a preceramic polymer to a ceramic material occurs through pyrolysis, a high-temperature decomposition process in an inert atmosphere. The ceramic yield, which is the mass percentage of the original polymer that is converted into the final ceramic, is a critical parameter. A high ceramic yield is desirable to minimize shrinkage and cracking during the conversion process.

Without specific examples of polymers synthesized from this compound, it is not possible to provide data on their pyrolysis behavior and ceramic yield. Such studies would involve thermogravimetric analysis (TGA) to determine the weight loss profile and characterization of the resulting ceramic material by techniques like X-ray diffraction (XRD) and electron microscopy to determine its phase composition and microstructure.

Precise Synthesis of Complex Si-Si Molecular Frameworks

The construction of molecules with multiple silicon-silicon bonds is an active area of research in organosilicon chemistry, with potential applications in materials science and electronics. The reactivity of the Si-Cl bonds in this compound makes it a potential starting material for the synthesis of more complex silicon-containing structures.

One common method for forming Si-Si bonds is the reductive coupling of chlorosilanes using alkali metals. This approach could theoretically be applied to this compound to synthesize larger oligosilanes or even cyclopolysilanes. For instance, intramolecular reductive coupling could potentially lead to the formation of four-membered silicon rings (cyclotetrasilanes). However, specific research demonstrating the successful synthesis of such complex frameworks from this particular precursor is not found in the available literature.

Similarly, reactions with organometallic reagents, such as dilithiated compounds, are used to create silyl-bridged molecular architectures. For example, the reaction of a dichlorosilane (B8785471) with dilithiated ferrocene (B1249389) is a known route to silyl-bridged ferrocenophanes. While this compound possesses the necessary reactive sites, its use in the synthesis of such complex Si-Si molecular frameworks has not been specifically reported.

Systematic Investigations of Silicon Substitution in Macromolecular Mechanics

Systematic investigations in this area focus on correlating the degree of silicon substitution with changes in key mechanical parameters like tensile strength, Young's modulus, and elongation at break. Research indicates that the introduction of silicon-based units can lead to materials with enhanced thermal stability and altered flexibility.

For instance, studies on polysiloxanes, which feature a Si-O backbone, have demonstrated that the mechanical properties can be finely controlled by modifying the polymer's structure. While not directly derived from this compound, these studies provide a foundational understanding. In one such investigation, a polysiloxane-based gel film exhibited a Young's modulus of 455 MPa and a breaking stress of 3.7 MPa, highlighting the robustness that can be achieved in silicon-containing polymers. dtic.mil In contrast, pure polydimethylsiloxane (B3030410) (PDMS), a common silicone polymer, typically shows a lower elastic modulus, in the range of 1.32 to 2.97 MPa, and a tensile strength of 3.51 to 5.13 MPa. researchgate.net

The copolymerization of different siloxane units has also been explored to understand its effect on mechanical properties. For example, the incorporation of diphenylsiloxane units into a polydimethylsiloxane chain has been shown to improve the low-temperature elasticity and enhance performance over a wider temperature range. This is attributed to the introduction of bulky phenyl groups, which increases the friction between molecular chains.

While specific data on polymers synthesized directly from this compound and their detailed mechanical properties are not extensively available in the public domain, the existing research on related organosilicon polymers provides a strong basis for the expected impact of such substitutions. The systematic replacement of carbon with silicon from precursors like this compound is a promising strategy for developing advanced materials with tailored mechanical responses.

Below is a data table compiling findings from related research on the mechanical properties of various silicon-containing polymers, which can serve as a reference for the potential effects of silicon substitution.

| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Research Focus |

| Polydimethylsiloxane (PDMS) researchgate.net | 1.32 - 2.97 | 3.51 - 5.13 | - | Characterization of pure PDMS. |

| Polysiloxane Gel Film dtic.mil | 455 | 3.7 | - | Effect of cross-linking and structure on mechanical strength. |

| Poly(dimethylsiloxane-co-diphenylsiloxane) | - | - | - | Influence of phenyl group incorporation on relaxation behavior and mechanical stability. |

Spectroscopic and Computational Studies on 1,1,2,2 Tetrachloro 1,2 Dimethyldisilane

Structural Elucidation Techniques

Single-crystal X-ray diffraction is a powerful technique for determining the exact structure of crystalline solids. However, obtaining a suitable single crystal of 1,1,2,2-tetrachloro-1,2-dimethyldisilane, which is a liquid at standard conditions, would require low-temperature crystallization.

In the absence of direct crystallographic data, insights can be drawn from related structures. For instance, the gas-phase structure of the analogous compound 1,1,2,2-tetraiododisilane has been determined using electron diffraction, revealing key structural parameters. sci-hub.ruchegg.com Such studies, combined with computational methods, are instrumental in defining the geometry of molecules that are difficult to crystallize. It is expected that this compound, similar to other disilanes, adopts a staggered conformation to minimize steric hindrance between the substituents on the two silicon atoms.

Electronic Structure and Chemical Bonding Analysis

Computational chemistry provides profound insights into the electronic nature of molecules, complementing experimental findings. For this compound, theoretical calculations are essential for understanding its bonding, reactivity, and thermochemical stability.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For chlorinated disilanes, DFT calculations, often at levels like MP2/6-31G(d,p), are employed to determine optimized geometries, vibrational frequencies, and energies. buffalo.edu

While specific DFT data for this compound is not extensively published, studies on the broader class of chlorinated disilanes (Si₂HₙCl₆₋ₙ) provide valuable trends. buffalo.edu These calculations show that the introduction of chlorine atoms generally leads to a slight shortening of the Si-Si bond and significant changes in the bond angles compared to the parent disilane (B73854) (Si₂H₆). buffalo.edunist.gov The geometry is influenced by the electronic and steric effects of the methyl and chloro substituents.

Table 1: Representative Calculated Geometries of Related Disilanes (Note: This table presents data for related molecules to illustrate expected structural parameters, as specific experimental data for this compound is not available in the cited sources.)

| Molecule | Si-Si Bond Length (Å) | Si-Cl Bond Length (Å) | Si-C Bond Length (Å) | Reference |

|---|---|---|---|---|

| Si₂Cl₆ | 2.393 | 2.029 | N/A | buffalo.edu |

| H₃Si-SiH₃ | 2.320 | N/A | N/A | nist.gov |

The silicon-silicon single bond is central to the chemistry of disilanes. Its stability and the energy required for its cleavage (activation) are key thermochemical parameters. The Si-Si bond is a non-polarized sigma bond with a bond dissociation energy generally lower than that of a Si-H bond. encyclopedia.pub The enthalpy of vaporization for this compound has been reported as 42.4 kJ/mol (or 10.1 kcal/mol) over a temperature range of 300-375 K. nist.gov

The activation of the Si-Si bond can occur through thermal decomposition or chemical reactions. buffalo.eduwikipedia.org For chlorinated disilanes, thermal decomposition can proceed through the elimination of silylenes (e.g., SiCl₂, SiHCl), a process that involves the Si-Si bond. buffalo.edu The Si-Si bond is also susceptible to cleavage by alkali metals like lithium, which proceeds via electron transfer into the Si-Si σ* antibonding orbital. encyclopedia.pub This process is a common synthetic route to generate silyl (B83357) anions. encyclopedia.pub

The electronic structure of this compound is characterized by high-energy sigma (σ) bonding orbitals and low-energy sigma-star (σ*) antibonding orbitals associated with the Si-Si bond. encyclopedia.pub These frontier molecular orbitals dictate the behavior of the molecule upon oxidation (electron removal) or reduction (electron addition).

Reduced Form: Reduction of disilanes, for example by using Group 1 metals, involves the transfer of an electron into the low-energy σ* orbital of the Si-Si bond. encyclopedia.pub Populating this antibonding orbital weakens and elongates the Si-Si bond, ultimately leading to its cleavage to form two silyl anions. encyclopedia.pub The reactivity in these reduction reactions highlights the accessibility and role of the σ* orbital in the electronic structure of the disilane. encyclopedia.pub

Oxidized Form: Oxidation involves the removal of an electron from the highest occupied molecular orbital (HOMO), which for a disilane is the Si-Si σ bonding orbital. The resulting radical cation would have a weakened Si-Si bond, making it more susceptible to reaction or rearrangement. The study of the electronic structure of such oxidized species often involves techniques like photoelectron spectroscopy, though specific data for this compound is not prevalent.

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond. These values are critical for predicting chemical reactivity. BDEs can be determined computationally using high-level ab initio methods or estimated from thermochemical cycles. gelest.comgelest.com

For organosilicon compounds, substituent effects play a significant role in modulating bond strengths. Electronegative substituents like chlorine tend to strengthen adjacent bonds. gelest.comgelest.com The Si-Si bond in disilanes is generally weaker than a C-C single bond, and the BDE is influenced by the groups attached to the silicon atoms. gelest.com

Table 2: Average Bond Dissociation Energies (BDE) of Related Bonds (Note: These are average values and the actual BDE in this compound will be influenced by its specific molecular environment.)

| Bond | BDE (kJ/mol) | BDE (kcal/mol) | Reference |

|---|---|---|---|

| Si-Si | 327 | 78 | ucsb.edu |

| Si-Cl | 456 | 109 | ucsb.edu |

| Si-C | 435 | 104 | ucsb.edu |

| Si-H | 298 | 71 | ucsb.edu |

| C-C | 346 | 83 | libretexts.org |

The presence of four electron-withdrawing chlorine atoms in this compound is expected to influence the Si-Si BDE compared to the parent disilane. Computational studies on chlorinated disilanes confirm that substitution patterns significantly alter the thermochemistry of the molecule. buffalo.edu

Studies on Charge Localization and Delocalization in Silicon Clusters

The distribution of electron density, encompassing both charge localization and delocalization, within silicon-containing molecular systems is a critical determinant of their reactivity, electronic, and photophysical properties. In the context of silicon clusters, particularly those involving functionalized disilanes like this compound, these electronic phenomena are of significant interest. The presence of electronegative chlorine atoms and electron-donating methyl groups on the disilane framework introduces a complex interplay of inductive and steric effects that govern the electronic landscape of the molecule and its aggregates.

Theoretical and computational studies on substituted disilanes have provided profound insights into these aspects. Disilanes are known for their capacity for σ-electron delocalization along the silicon-silicon bond, a feature that distinguishes them from their carbon analogues. This delocalization results in a relatively high-energy highest occupied molecular orbital (HOMO) and a low-energy lowest unoccupied molecular orbital (LUMO), contributing to their unique reactivity and electronic properties.

While specific experimental or extensive computational studies on charge localization and delocalization exclusively in this compound clusters are not extensively documented in publicly available literature, the principles derived from studies on analogous functionalized disilanes and other organosilicon compounds provide a robust framework for understanding their expected behavior. Such studies are fundamental to predicting the material properties of polymers and aggregates derived from these precursors.

Mechanistic Computational Approaches

The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern chemistry, with computational methods providing an indispensable toolkit for this purpose. For a reactive species such as this compound, computational approaches are crucial for understanding its chemical transformations, predicting reaction outcomes, and designing new synthetic pathways.

Reaction Pathway Exploration via DFT

Density Functional Theory (DFT) has emerged as a powerful and widely used method for exploring the potential energy surfaces (PES) of chemical reactions involving organosilicon compounds. By mapping the PES, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed, step-by-step understanding of the reaction pathway.

For this compound, DFT calculations can be employed to investigate a variety of reactions, including nucleophilic substitution at the silicon centers, cleavage of the Si-Si bond, and rearrangement reactions. For instance, the reaction with a nucleophile (Nu⁻) could proceed via an Sɴ2-type mechanism. A typical DFT study would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant (this compound and the nucleophile), the transition state, and the product.

Frequency Calculations: To confirm the nature of the stationary points on the PES. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the intended reactants and products.

An illustrative example of data that would be generated from a DFT study on the nucleophilic substitution at a silicon center is presented in Table 1.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Disilane + Nu⁻) | 0.0 | 0.0 |

| Transition State | +15.2 | +16.5 |

| Products | -10.8 | -9.7 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond DFT, a range of quantum chemical methods can be brought to bear for a more detailed elucidation of reaction mechanisms. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energies, especially for systems where electron correlation is critical.

For this compound, these methods could be used to refine the understanding of key mechanistic steps. For example, the cleavage of the Si-Si bond can be a complex process, potentially involving radical intermediates. High-level calculations would be essential to accurately describe the electronic structure of these open-shell species.

Quantum chemical calculations also allow for the analysis of various electronic properties along the reaction coordinate. This includes changes in atomic charges, bond orders, and molecular orbitals, which can provide a narrative of the electronic rearrangements that occur during the reaction. For instance, in a study of nucleophilic attack, one could monitor the charge buildup on the incoming nucleophile and the leaving group in the transition state.

An example of the type of data that could be generated from a quantum chemical analysis of a reaction involving this compound is shown in Table 2.

| Species | Charge on Attacking Nucleophile (e) | Charge on Leaving Group (e) |

|---|---|---|

| Reactants | -1.000 | -0.350 (on Cl) |

| Transition State | -0.650 | -0.780 |

| Products | -0.150 (incorporated) | -1.000 |

Such detailed computational investigations, while not yet extensively reported specifically for this compound, are the state-of-the-art for understanding the intricate dance of electrons and nuclei that constitutes a chemical reaction. The principles and methodologies are well-established and their application to this compound would undoubtedly yield significant insights into its chemical behavior.

Environmental Fate and Behavior Research of 1,1,2,2 Tetrachloro 1,2 Dimethyldisilane

Hydrolysis in Environmental Compartments